molecular formula C9H19N B12550323 1-[(2R)-2-Methylbutyl]pyrrolidine CAS No. 667420-92-0

1-[(2R)-2-Methylbutyl]pyrrolidine

Cat. No.: B12550323
CAS No.: 667420-92-0
M. Wt: 141.25 g/mol
InChI Key: GBAJVBMOIARZCQ-SECBINFHSA-N
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Description

1-[(2R)-2-Methylbutyl]pyrrolidine is an organic compound with the chemical formula C9H19N. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. It is typically found as a colorless to pale yellow liquid and is soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons .

Preparation Methods

1-[(2R)-2-Methylbutyl]pyrrolidine can be synthesized through various methods. One common synthetic route involves the catalytic reduction of a precursor compound. For instance, the compound can be prepared by the reduction of a pyrrolidine derivative using a suitable reducing agent under controlled conditions . Industrial production methods often involve similar catalytic processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[(2R)-2-Methylbutyl]pyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: It can be further reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 1-[(2R)-2-Methylbutyl]pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(2R)-2-Methylbutyl]pyrrolidine can be compared with other similar compounds, such as:

Properties

CAS No.

667420-92-0

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

1-[(2R)-2-methylbutyl]pyrrolidine

InChI

InChI=1S/C9H19N/c1-3-9(2)8-10-6-4-5-7-10/h9H,3-8H2,1-2H3/t9-/m1/s1

InChI Key

GBAJVBMOIARZCQ-SECBINFHSA-N

Isomeric SMILES

CC[C@@H](C)CN1CCCC1

Canonical SMILES

CCC(C)CN1CCCC1

Origin of Product

United States

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